

"comparative analysis of different synthetic routes to Methyl 5-acetylsalicylate"

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Compound of Interest

Compound Name: Methyl 5-acetylsalicylate

Cat. No.: B118680

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A Comparative Analysis of Synthetic Routes to Methyl 5-acetylsalicylate

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. **Methyl 5-acetylsalicylate** is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Friedel-Crafts acylation of methyl salicylate and the esterification of 5-acetylsalicylic acid. The comparison is based on experimental data to facilitate an objective evaluation of each method's performance.

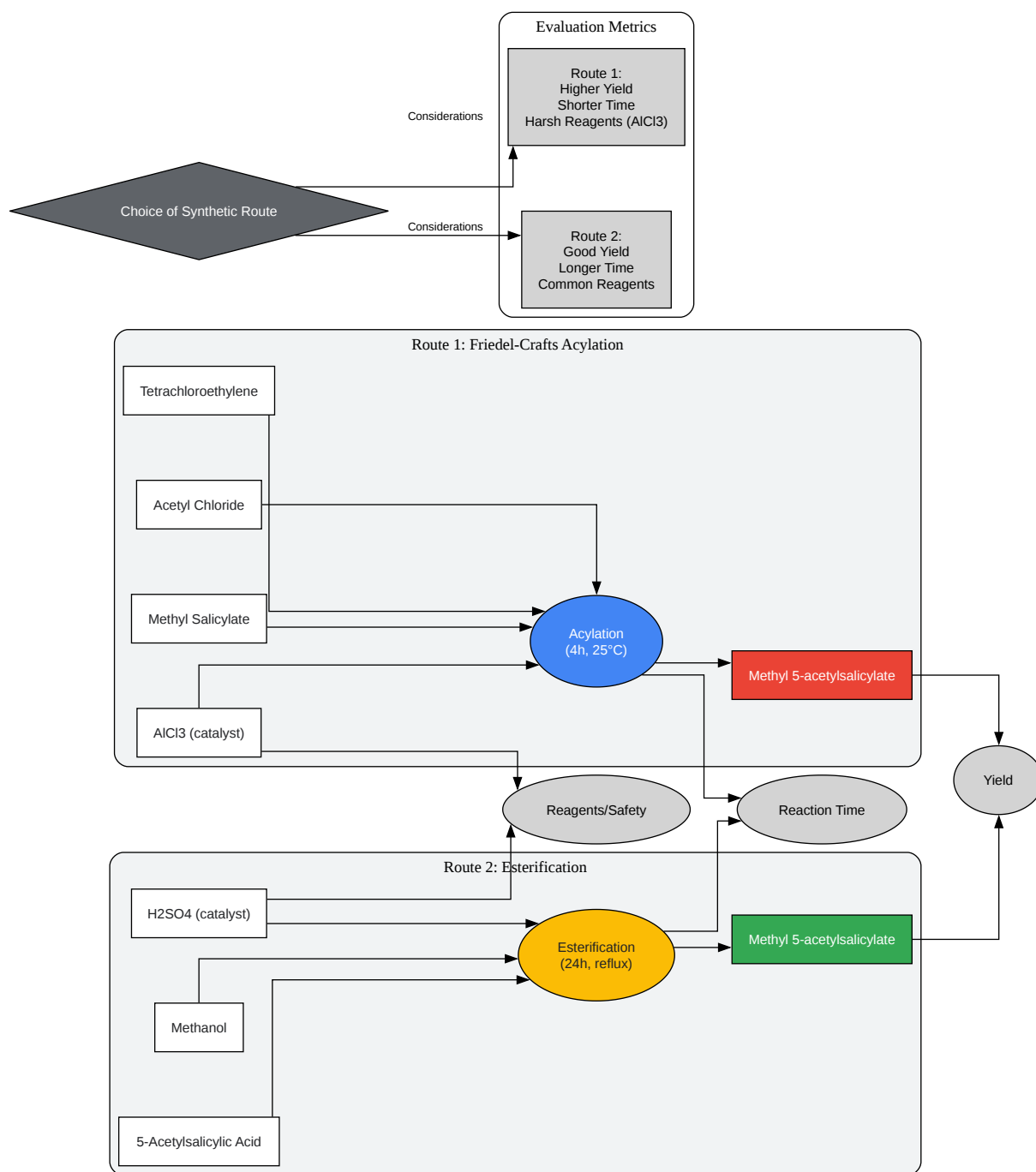
Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes to **Methyl 5-acetylsalicylate**.

Parameter	Route 1: Friedel-Crafts Acylation	Route 2: Esterification
Starting Material	Methyl Salicylate	5-Acetylsalicylic Acid
Reagents	Acetyl chloride, Aluminum chloride	Methanol, Sulfuric acid
Solvent	Tetrachloroethylene	Methanol
Reaction Time	4 hours	24 hours
Reaction Temperature	25 °C	Reflux
Reported Yield	~93% [1]	82% [2]
Product Melting Point	60-62 °C [3]	Not specified
Purification Method	Crystallization from hexane [3]	Not specified

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, cost, and availability of starting materials, as well as environmental considerations.



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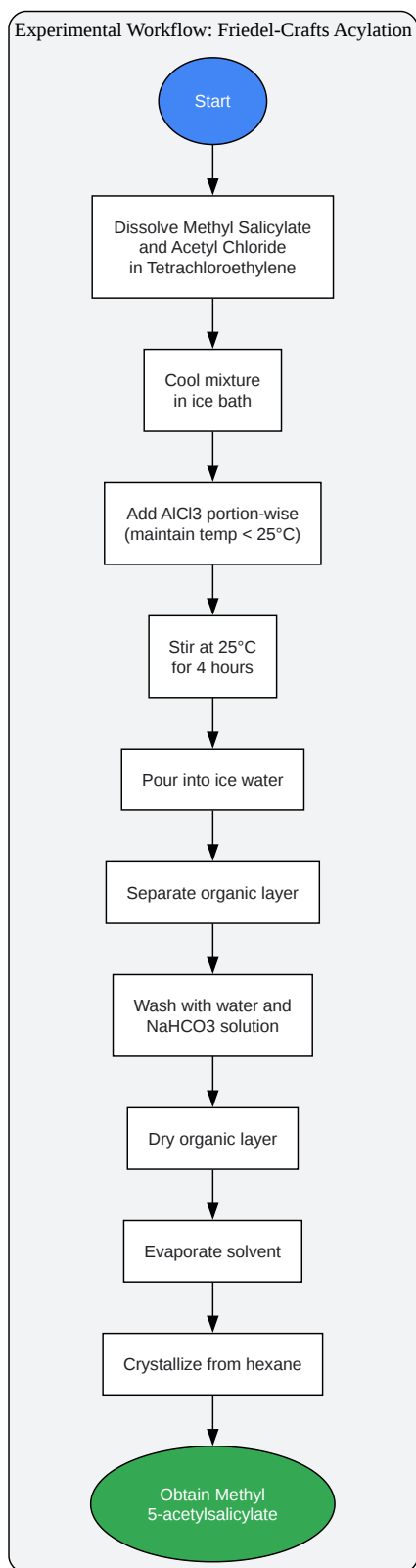
Caption: A logical diagram comparing the two synthetic routes to **Methyl 5-acetylsalicylate**.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Methyl Salicylate

This method involves the electrophilic aromatic substitution of methyl salicylate with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Workflow:



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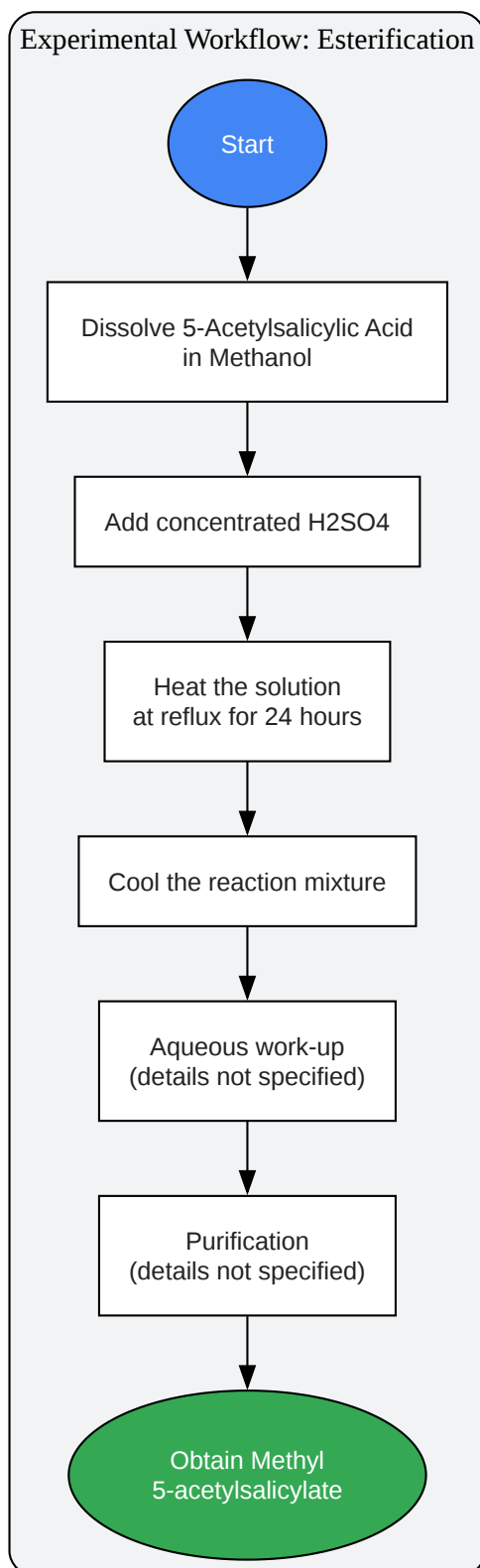
Caption: A step-by-step workflow for the Friedel-Crafts acylation synthesis.

Methodology: A solution of 75 g (0.5 mol) of methyl salicylate in 200 ml of tetrachloroethylene is cooled in an ice bath and treated with a solution of 40 g (0.5 mol) of acetyl chloride in 200 ml of tetrachloroethylene.[3] To the chilled mixture, 133 g (1.0 mol) of aluminum chloride is added over a fifteen-minute period, ensuring the temperature is maintained below 25°C.[3] After the addition is complete, the mixture is stirred for 4 hours at 25°C and then poured into ice water.[3] The organic layer is separated, washed with water and saturated aqueous sodium bicarbonate solution, dried, and the solvent is evaporated.[3] The resulting residual oil is crystallized from hexane to yield **methyl 5-acetylsalicylate** with a melting point of 60°-62° C.[3]

Route 2: Esterification of 5-Acetylsalicylic Acid

This classic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Experimental Workflow:



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Caption: A generalized workflow for the esterification synthesis of **Methyl 5-acetylsalicylate**.

Methodology: A solution of 5-acetyl-2-hydroxybenzoic acid in methanol is treated with a catalytic amount of sulfuric acid.[2] The mixture is then heated under reflux for 24 hours.[2] This process has been reported to yield **Methyl 5-acetylsalicylate** at 82%.[2] While specific details on the work-up and purification were not provided in the cited source, a typical procedure would involve cooling the reaction mixture, removing the excess methanol, followed by an aqueous work-up to neutralize the acid catalyst and remove any unreacted starting material, and finally purification of the product, likely through crystallization or chromatography.

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References

- 1. CN108863819B - Preparation method of free racemic salbutamol - Google Patents [patents.google.com]
- 2. METHYL 5-ACETYLSALICYLATE | 16475-90-4 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
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